molecular formula C48H61N3O25 B13860773 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate

6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate

Cat. No.: B13860773
M. Wt: 1080.0 g/mol
InChI Key: FBHMDVOKHMXWOB-LBNIFWKSSA-N
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Description

6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is a synthetic compound used primarily as an intermediate in the synthesis of fluorogenic substrates for lysozyme assays. It is a complex oligosaccharide derivative with the molecular formula C48H61N3O25 and a molecular weight of 1080.0 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves multiple steps, starting from the appropriate monosaccharide units. The key steps include:

    Glycosylation: The initial step involves the glycosylation of the monosaccharide units to form the chitotriose backbone.

    Acetylation: The hydroxyl groups of the chitotriose are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of 4-Methylumbelliferyl Group: The 4-methylumbelliferyl group is introduced through a nucleophilic substitution reaction, typically using 4-methylumbelliferyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used for the glycosylation and acetylation steps.

    Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl group, to form various oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-methylumbelliferyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Free chitotriose and acetic acid.

    Oxidation: Oxidized derivatives of the 4-methylumbelliferyl group.

    Substitution: Substituted derivatives of the 4-methylumbelliferyl group.

Scientific Research Applications

6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is widely used in scientific research, particularly in the following fields:

    Chemistry: As an intermediate in the synthesis of fluorogenic substrates for various assays.

    Biology: In the study of enzyme kinetics, particularly lysozyme activity, due to its fluorogenic properties.

    Industry: Used in the production of specialized reagents for biochemical assays.

Mechanism of Action

The primary mechanism of action of 6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate involves its use as a substrate for lysozyme. The lysozyme enzyme cleaves the chitotriose backbone, releasing the 4-methylumbelliferyl group, which fluoresces under UV light. This fluorescence can be measured to determine lysozyme activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used in enzyme assays.

    4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of glycosidase activity.

    4-Methylumbelliferyl β-D-galactopyranoside: Used in β-galactosidase assays.

Uniqueness

6-(4-Methylumbelliferyl) Chitotriose O-Heptacetate is unique due to its specific structure, which allows it to be used as a substrate for lysozyme assays. Its acetylated chitotriose backbone and the 4-methylumbelliferyl group provide distinct advantages in terms of stability and fluorescence properties compared to other similar compounds.

Properties

Molecular Formula

C48H61N3O25

Molecular Weight

1080.0 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C48H61N3O25/c1-19-14-36(62)71-32-15-30(12-13-31(19)32)70-46-37(49-20(2)52)44(68-28(10)60)41(34(72-46)17-64-24(6)56)75-48-39(51-22(4)54)45(69-29(11)61)42(35(74-48)18-65-25(7)57)76-47-38(50-21(3)53)43(67-27(9)59)40(66-26(8)58)33(73-47)16-63-23(5)55/h12-15,33-35,37-48H,16-18H2,1-11H3,(H,49,52)(H,50,53)(H,51,54)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47+,48+/m1/s1

InChI Key

FBHMDVOKHMXWOB-LBNIFWKSSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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